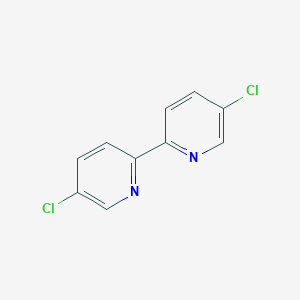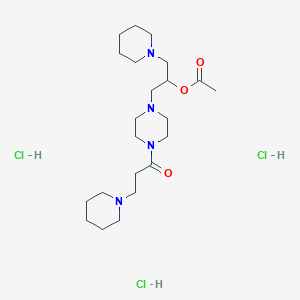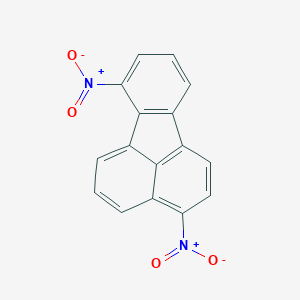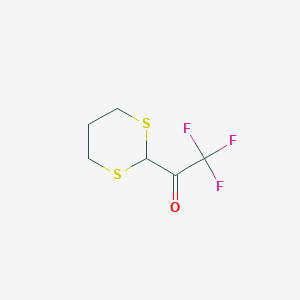
1-Iodoisoquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Iodoisoquinoline derivatives involves various strategies, including the Dirhodium(II)-catalyzed 1,4-bisfunctionalization of isoquinolinium iodide salts, which proceeds through iodination/oxidation under mild conditions with good to excellent yields. This method is effective for generating 4-Iodoisoquinolin-1(2 H)-ones, crucial for constructing biologically important compounds (Fang et al., 2019). Additionally, iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leads to highly substituted isoquinolines, showcasing the versatility of iodine in facilitating complex cyclizations (Fischer et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-Iodoisoquinoline derivatives has been elucidated through various synthetic methods, revealing their potential for further chemical transformations. The synthesis of tetrahydroisoquinoline alkaloids from ortho-iodo imines involves strategies like Larock isoquinoline synthesis, demonstrating the role of iodine in forming complex molecular structures (Magnus et al., 2003).
Chemical Reactions and Properties
Iodoisoquinoline derivatives participate in diverse chemical reactions, enabling the synthesis of complex molecular frameworks. For instance, the palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides offers an efficient route to substituted isoquinolin-1(2H)-ones, highlighting the compound's reactivity and utility in organic synthesis (Zheng & Alper, 2008).
Aplicaciones Científicas De Investigación
Synthesis of Highly Substituted Isoquinolines : 1-Iodoisoquinoline has been used in the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics, leading to highly substituted isoquinolines. This method was applied to the synthesis of norchelerythrine (Fischer et al., 2008).
Pharmacological Applications : Oral Clioquinol, which is related to 1-Iodoisoquinoline, has shown potential applications beyond its anti-parasitic use, demonstrating efficacy in treating malignancy and Alzheimer's disease (Mao & Schimmer, 2008).
Anti-Cancer Activity : Certain synthesized isoindolin-1-one compounds, related to 1-Iodoisoquinoline, exhibited antiproliferative activity in human breast cancer cell lines (Mehta, Mangyan, & Brahmchari, 2022).
Photoredox Catalysis : Iodo-Bodipys, derivatives of 1-Iodoisoquinoline, act as dual-functional photoredox catalysts, accelerating various organic reactions by functioning as electron acceptors or donors (Huang & Zhao, 2013).
Intraocular Pressure-Lowering Effects : Selective tertiary bicyclic 1-p-methoxybenzyl-octahydroisoquinolines, particularly N-methylated structures, have shown significant intraocular pressure-lowering effects in normotensive rabbits (Saha et al., 2001).
Mitochondrial Toxin : Clioquinol-zinc chelate, which can be derived from 1-Iodoisoquinoline, has been identified as a potential mitochondrial toxin, implicated in subacute myelo-optic neuropathy (Arbiser et al., 1998).
Recyclable Photocatalyst : Iodo-Bodipy immobilized on porous silica, related to 1-Iodoisoquinoline, serves as an efficient recyclable photocatalyst for preparing pyrrolo[2,1-a]isoquinoline (Guo et al., 2013).
Mecanismo De Acción
Target of Action
Isoquinolines, a class of compounds to which 1-iodoisoquinoline belongs, are known to interact with various biological targets .
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
Isoquinolines are involved in a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Iodoisoquinoline . These factors can include pH, temperature, presence of other compounds, and specific conditions within the biological system .
Propiedades
IUPAC Name |
1-iodoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDBUIWRNBGXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348831 | |
| Record name | 1-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodoisoquinoline | |
CAS RN |
19658-77-6 | |
| Record name | 1-iodoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-iodoisoquinoline important in organic synthesis?
A1: 1-Iodoisoquinoline is a valuable intermediate in organic synthesis, particularly for the construction of complex alkaloids. Its reactivity stems from the iodine atom at the 1-position, which can participate in various coupling reactions.
Q2: How does the structure of the isoquinoline ring influence the synthesis of oxoisoaporphine alkaloids from 1-iodoisoquinolines?
A2: Research indicates that the electrophilic nature of the isoquinoline's ring B significantly impacts the cyclization step, a crucial step in forming the oxoisoaporphine structure from 1-iodoisoquinoline derivatives. [] Electron-withdrawing groups on ring B enhance the electrophilicity, promoting the cyclization reaction and leading to higher yields of the desired alkaloid. Conversely, electron-donating groups decrease the electrophilicity and hinder the cyclization process. Therefore, understanding the electronic properties of the isoquinoline ring system is crucial for optimizing the synthesis of oxoisoaporphine alkaloids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)











